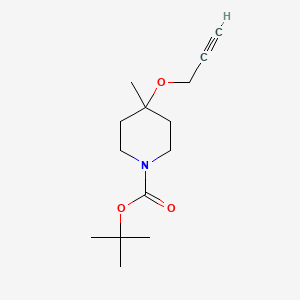

tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Description

tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl group at the 4-position, and a propargyloxy (prop-2-yn-1-yloxy) substituent also at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural features: the Boc group enhances solubility and stability during synthesis, the methyl group introduces steric effects, and the propargyloxy moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or probe development .

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

tert-butyl 4-methyl-4-prop-2-ynoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H23NO3/c1-6-11-17-14(5)7-9-15(10-8-14)12(16)18-13(2,3)4/h1H,7-11H2,2-5H3 |

InChI Key |

COSMALIOYPMTJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate starting materials.

Introduction of Substituents: The tert-butyl, methyl, and prop-2-yn-1-yloxy groups are introduced through various substitution reactions. For example, the prop-2-yn-1-yloxy group can be introduced using propargyl alcohol and appropriate reagents.

Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing an alkyne to an alkene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkenes or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In industry, tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate with structurally related piperidine derivatives, highlighting key differences in substituents, properties, and applications:

Key Comparative Insights :

Reactivity :

- The propargyloxy group in the target compound enables click chemistry, distinguishing it from hydroxyl or tetrazole-containing analogs .

- Trifluoroborate derivatives (e.g., ) exhibit unique reactivity for cross-coupling reactions, unlike the alkyne-based target.

Electron-withdrawing substituents (e.g., nitro, fluoro in ) alter electronic properties, enhancing interactions with aromatic residues in proteins.

Pyrimidine-thioether derivatives (e.g., ) are tailored for antiviral activity, leveraging heterocyclic interactions.

Physical Properties :

Biological Activity

Overview

Tert-butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate, with the CAS number 1219827-56-1, is a piperidine derivative characterized by a unique molecular structure that includes a tert-butyl ester and a prop-2-yn-1-yloxy group. This compound has garnered attention in scientific research due to its potential biological activities and applications in drug discovery and organic synthesis.

- Molecular Formula : C13H21NO3

- Molecular Weight : 239.31 g/mol

- Structure : The compound features a piperidine ring, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of tert-butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is influenced by its ability to interact with various cellular targets. Preliminary studies indicate that it may modulate cell signaling pathways and gene expression, although specific mechanisms remain to be fully elucidated.

In Vitro Studies

In laboratory settings, the compound has shown varying effects based on dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Significant alterations in cell signaling pathways and metabolic processes have been observed.

Transport and Distribution

The lipophilic nature of this compound allows it to diffuse across cell membranes effectively. Its interaction with specific transporters facilitates cellular uptake, which is crucial for its biological efficacy.

Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For instance, compounds structurally related to tert-butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine have demonstrated potent inhibitory effects on cancer cell proliferation. A notable study reported that certain piperidine derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine derivatives has revealed that modifications to the piperidine ring can significantly affect biological activity. This emphasizes the importance of chemical structure in determining the pharmacological profile of similar compounds .

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of tert-butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Tert-butyl 4-(prop-2-en-1-yloxy)piperidine | C15H25NO4 | Anticancer activity |

| Tert-butyl 4-(prop-2-yne)benzene | C14H20O3 | Antimicrobial effects |

The distinct combination of functional groups in tert-butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine contributes to its unique biological properties compared to these other compounds.

Conclusion and Future Directions

Tert-butyl 4-methyl-4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate presents a promising candidate for further exploration in drug discovery and development. Its unique structural features and preliminary evidence of biological activity warrant additional studies to fully understand its mechanisms and potential therapeutic applications. Future research should focus on detailed pharmacological evaluations and clinical studies to assess efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.